Dielectric Relaxation and Hydrogen-Bonding Differentiation: Kirkwood Correlation Factor Comparison
The hydrogen-bonding association behavior of cis-2-methylcyclohexanol differs quantitatively from its trans isomer, as reflected in the Kirkwood correlation factor (g), a measure of molecular dipole correlation in liquid media. The g factor of cis-2-methylcyclohexanol at 298 K is 0.75, which is significantly smaller than that of trans-2-methylcyclohexanol at the same temperature [1]. This lower g factor indicates that the cis configuration sterically hinders intermolecular hydrogen-bond formation relative to the trans isomer, which exhibits greater dipole correlation and more extensive hydrogen-bonded networks [1].
| Evidence Dimension | Kirkwood correlation factor (g) at 298 K |
|---|---|
| Target Compound Data | g = 0.75 |
| Comparator Or Baseline | trans-2-methylcyclohexanol: g > 0.75 (quantitatively larger) |
| Quantified Difference | g factor of trans isomer larger than cis; cis exhibits reduced hydrogen-bonding association |
| Conditions | Liquid phase dielectric measurements at 298 K; Bulletin of the Chemical Society of Japan (1988) |
Why This Matters
The differential hydrogen-bonding capacity of cis-2-methylcyclohexanol influences its behavior as a solvent or co-solvent in polar reaction media and affects its partitioning and diffusion characteristics in formulations where intermolecular association governs performance.
- [1] Bulletin of the Chemical Society of Japan. Dielectric Properties of the Hydrogen-Bonded Liquids: Steric Effects on Dielectric Properties in Isomeric Methylcyclohexanols. 1988; 61(3): 953-959. View Source
